molecular formula C20H23N3O4S B2896741 Ethyl 4-(3-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate CAS No. 392239-22-4

Ethyl 4-(3-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate

Cat. No.: B2896741
CAS No.: 392239-22-4
M. Wt: 401.48
InChI Key: QKAOMSDBBKXGPO-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate is a heterocyclic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a carbamoyl group at the 3-position and a 5-methyl substituent. The ureido (-NH-C(=O)-NH-) linker bridges this core to an ethyl benzoate moiety.

Properties

IUPAC Name

ethyl 4-[(3-carbamoyl-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-3-27-19(25)12-5-7-13(8-6-12)22-20(26)23-18-16(17(21)24)14-10-11(2)4-9-15(14)28-18/h5-8,11H,3-4,9-10H2,1-2H3,(H2,21,24)(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAOMSDBBKXGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C3=C(S2)CCC(C3)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular formula of Ethyl 4-(3-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate is C24H30N4O6S2C_{24}H_{30}N_{4}O_{6}S_{2}, with a molecular weight of 534.65 g/mol. The compound features a benzoate moiety linked to a tetrahydrobenzo[b]thiophene derivative through a urea linkage.

Based on structural analysis, this compound may exert its biological effects through:

  • Hydrogen Bonding : The urea group can form hydrogen bonds with target proteins or enzymes.
  • Hydrophobic Interactions : The tetrahydrobenzo[b]thiophene ring may facilitate hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented. Understanding these properties is essential for evaluating its bioavailability and therapeutic potential.

Anticancer Activity

Research has indicated that compounds with similar structural features to this compound exhibit anticancer properties. For instance:

  • Case Study : A study on related compounds demonstrated significant antiproliferative activity against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values ranging from 14.2 to 19.1 µM for certain derivatives .

Antimicrobial Activity

Compounds containing the benzo[b]thiophene moiety have shown antimicrobial effects against several pathogens.

  • Example : A related compound was evaluated for its ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence . This suggests that this compound may similarly inhibit bacterial virulence factors.

Summary of Biological Activities

Biological ActivityEvidenceReference
AnticancerSignificant antiproliferative activity against MCF-7 cells
AntimicrobialInhibition of T3SS in pathogenic bacteria

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Tetrahydrobenzo[b]thiophene vs. Furan/Thiazole: The tetrahydrobenzo[b]thiophene core in the target compound confers conformational rigidity and enhanced metabolic stability compared to furan or thiazole rings in analogs like 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid () and Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (). The partial saturation of the benzo[b]thiophene ring may reduce ring puckering dynamics compared to fully aromatic systems, as described in Cremer and Pople’s ring puckering analysis .

Substituent Effects

  • Ureido Linker :
    The ureido group is a common feature in enzyme inhibitors (e.g., sirtuin inhibitors in ). Its presence in the target compound suggests similar binding modes to biological targets, though the tetrahydrobenzo[b]thiophene core may alter spatial orientation compared to furan- or thiazole-linked analogs .

Spectroscopic Characterization

  • NMR and HRMS :
    The target’s ¹H-NMR would display signals for the tetrahydrobenzo[b]thiophene methyl group (~δ 1.2–1.5 ppm), aromatic protons from the benzoate (δ 7.6–8.2 ppm), and ureido NH protons (δ 8.0–9.5 ppm). HRMS would confirm the molecular ion at m/z ~428.15 [M+H]+, similar to the validation in .

Enzyme Inhibition Potential

  • Sirtuin/Kinase Targets :
    The ureido-benzoate scaffold is prevalent in sirtuin inhibitors (e.g., ). The carbamoyl group may enhance binding affinity compared to less polar substituents in .
  • Metabolic Stability :
    The tetrahydrobenzo[b]thiophene core may improve metabolic stability relative to furan-based analogs, which are prone to oxidative degradation .

Tabulated Comparison of Key Analogs

Compound Name Core Structure Key Substituents Yield (%) Purity (%) Potential Application Reference
Target Compound Tetrahydrobenzo[b]thiophene 3-Carbamoyl, 5-methyl, ureido N/A N/A Enzyme inhibition -
4-(5-((3-(Quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid Furan Quinoline, ureido 89 98.2 Sirtuin inhibition
Ethyl 2-(4-((2-(4-(3-(3-CF3-phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Thiazole Trifluoromethyl, piperazine 92.0 N/A Kinase/cancer targets
N-(3-Cyano-6-phenyl-tetrahydrobenzo[b]thiophen-2-yl)acetamide Tetrahydrobenzo[b]thiophene Cyano, acetamide 86 N/A Structural/DFT studies

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Ethyl 4-(3-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate, and how can reaction conditions be optimized for yield?

  • Methodology : Multi-step synthesis typically involves (i) constructing the tetrahydrobenzo[b]thiophene core via cyclization reactions (e.g., Gewald reaction for thiophene derivatives ), (ii) introducing the ureido linker via carbodiimide-mediated coupling, and (iii) esterification of the benzoate group.
  • Optimization : Control reaction temperature (e.g., 0–5°C for carbodiimide couplings to minimize side reactions), use polar aprotic solvents like DMF or DMSO for solubility , and monitor intermediates via HPLC (≥95% purity thresholds) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Characterization :

  • NMR spectroscopy (1H/13C) to verify functional groups (e.g., ureido NH at δ 8.5–9.5 ppm, ester carbonyl at ~170 ppm) .
  • Mass spectrometry (HRMS/ESI) for molecular ion confirmation .
  • HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and detect byproducts .

Q. How does the tetrahydrobenzo[b]thiophene core influence the compound’s stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 40°C for 48 hours. Monitor degradation via HPLC and LC-MS.
  • Findings : The saturated thiophene ring enhances stability in acidic conditions (pH 3–6) but may undergo hydrolysis at extreme pH due to strain in the fused cyclohexene system .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Approach :

  • Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
  • Dose-response recalibration : Adjust dosing regimens in vivo to account for rapid clearance .

Q. How can computational modeling predict interactions between this compound and target enzymes (e.g., kinases)?

  • Methodology :

  • Molecular docking (AutoDock Vina) to map binding poses using crystal structures of target enzymes (e.g., EGFR kinase) .
  • MD simulations (GROMACS) to evaluate stability of ligand-enzyme complexes over 100 ns trajectories .
  • Key insights : The ureido group may form hydrogen bonds with catalytic residues, while the benzoate ester contributes to hydrophobic pocket interactions .

Q. What experimental designs are recommended to analyze the impact of substituent modifications (e.g., methyl vs. methoxy groups) on bioactivity?

  • Design :

  • SAR studies : Synthesize analogs with systematic substitutions (e.g., -CH3 → -OCH3 at position 5) .
  • Assays : Test inhibitory activity against target enzymes (IC50) and cytotoxicity (MTT assay) in cell lines.
  • Data analysis : Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends .

Q. How can conflicting data on synthetic yields from different solvent systems (DMF vs. THF) be reconciled?

  • Resolution :

  • Solvent screening : Compare yields in DMF (high polarity, stabilizes intermediates) vs. THF (low polarity, poor solubility) under identical temperatures .
  • Kinetic studies : Use in situ IR spectroscopy to track reaction progress and identify rate-limiting steps .
  • Conclusion : DMF improves carbamoyl group incorporation (yield >75%) but may require rigorous purification to remove residual solvent .

Methodological Guidance Tables

Parameter Optimized Conditions Evidence Source
Reaction solventDMF (for coupling steps)
Purity threshold≥98% (HPLC)
Stability (pH range)3–6 (25°C, 48 hours)
Key NMR shiftsUreido NH: δ 8.5–9.5 ppm; ester CO: ~170 ppm

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